molecular formula C12H20N2O2 B12617064 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione CAS No. 919082-99-8

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione

Katalognummer: B12617064
CAS-Nummer: 919082-99-8
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: RYPNHVCHDBGDCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a hex-1-en-1-yl group attached to the imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-ylamine with 1,5,5-trimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione is unique due to its specific structural features and the presence of the hex-1-en-1-yl group

Eigenschaften

CAS-Nummer

919082-99-8

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

3-hex-1-enyl-1,5,5-trimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-8-9-14-10(15)12(2,3)13(4)11(14)16/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

RYPNHVCHDBGDCV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC=CN1C(=O)C(N(C1=O)C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.